5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Description
5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic system fused with a pyridine ring. The presence of a methoxybenzyl group adds to its chemical diversity and potential reactivity.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3,4,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-13-4-2-11(3-5-13)9-17-7-6-14-12(10-17)8-16-15(14)18/h2-5H,6-10H2,1H3,(H,16,18) |
InChI Key |
BFHJXLOQMJNDCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives and methoxybenzyl-substituted molecules. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
Uniqueness
What sets 5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one apart is its unique combination of a pyrrolo[3,4-c]pyridine core and a methoxybenzyl group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
